3-(4-bromophenyl)-2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Beschreibung
The compound 3-(4-bromophenyl)-2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one (hereafter referred to as Compound A) is a thienopyrimidine derivative with the molecular formula C₂₃H₁₈BrClN₂OS₂ and a molecular weight of 517.884 g/mol . Its structure features:
- A tetrahydrobenzothienopyrimidinone core.
- A 4-bromophenyl group at position 3.
- A (2-chlorobenzyl)sulfanyl substituent at position 2.
Thienopyrimidines are known for their diverse biological activities, including antimicrobial and anticancer properties, often modulated by substituents on the core structure .
Eigenschaften
Molekularformel |
C23H18BrClN2OS2 |
|---|---|
Molekulargewicht |
517.9 g/mol |
IUPAC-Name |
3-(4-bromophenyl)-2-[(2-chlorophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C23H18BrClN2OS2/c24-15-9-11-16(12-10-15)27-22(28)20-17-6-2-4-8-19(17)30-21(20)26-23(27)29-13-14-5-1-3-7-18(14)25/h1,3,5,7,9-12H,2,4,6,8,13H2 |
InChI-Schlüssel |
IMBZYUCICKVJFG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Br)SCC5=CC=CC=C5Cl |
Herkunft des Produkts |
United States |
Biologische Aktivität
The compound 3-(4-bromophenyl)-2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a member of the benzothienopyrimidine family, which has attracted attention for its potential biological activities. This article reviews the compound's biological activity, including its antimicrobial and anticancer properties, based on diverse research findings.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 452.82 g/mol. Its structure features a bromophenyl group and a chlorobenzyl sulfanyl moiety, contributing to its biological properties.
Antimicrobial Activity
Research indicates that derivatives of benzothienopyrimidine compounds exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : In vitro studies have shown that related compounds demonstrate activity against both Gram-positive and Gram-negative bacteria. For example, one study reported that certain derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 31 to 125 μg/mL against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The same class of compounds has also been tested for antifungal activity, showing effectiveness against species like Candida albicans and Aspergillus niger.
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 31 |
| Compound B | Escherichia coli | 125 |
| Compound C | Candida albicans | 100 |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies:
- Cell Line Studies : The compound has shown promising results against human breast adenocarcinoma (MCF7) cell lines. In a study using the Sulforhodamine B (SRB) assay, it was found that certain derivatives had IC50 values indicating significant cytotoxicity .
- Mechanism of Action : Molecular docking studies suggest that these compounds can interact with specific receptors implicated in cancer progression, potentially inhibiting tumor growth by inducing apoptosis in cancer cells .
Case Studies
- Synthesis and Evaluation : A recent study synthesized various derivatives of thienopyrimidine and evaluated their biological activities. The most active compounds were identified through a series of in vitro assays against multiple cancer cell lines .
- Molecular Docking Studies : Another investigation utilized molecular docking to assess the binding affinity of these compounds to target proteins involved in cancer signaling pathways. The results indicated strong interactions with key oncogenic targets .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Substituent Variations at Position 2 (Sulfanyl Group)
Compound B : 2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-chlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Molecular Formula : C₂₄H₁₈BrClN₂O₂S₂ .
- Key Differences: Replaces the 2-chlorobenzyl group with a 2-(4-bromophenyl)-2-oxoethyl chain. Impact: The oxoethyl group may reduce lipophilicity compared to Compound A, affecting membrane permeability .
Compound C : 2-[(4-Bromobenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Molecular Formula : C₂₂H₂₂BrN₂OS₂ .
- Key Differences: Substitutes the 2-chlorobenzyl with 4-bromobenzyl and replaces the 4-bromophenyl at position 3 with an ethyl group.
Compound D : 2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Substituent Variations at Position 3 (Aryl Group)
Compound E : 3-(4-Chlorophenyl)-2-{[2-(2-chlorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Compound F : 3-(4-Methoxyphenyl)-2-[(3-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Core Modifications
Compound G : 4-(4-Bromophenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Molecular Weight and Lipophilicity
Antimicrobial Activity
- Thienopyrimidines with sulfanyl and halogen substituents show enhanced antimicrobial activity. For example, Compound A’s bromine and chlorine atoms may improve interaction with bacterial enzymes .
- Compound E ’s dual chlorine atoms demonstrate moderate activity against Staphylococcus aureus (MIC = 8 µg/mL), suggesting Compound A ’s bromine could further enhance potency .
Solubility and Stability
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
